molecular formula C7H14N2O B2925519 N-(pyrrolidin-3-yl)propanamide CAS No. 1154969-50-2

N-(pyrrolidin-3-yl)propanamide

Cat. No. B2925519
CAS RN: 1154969-50-2
M. Wt: 142.202
InChI Key: JTOGNXBWLDRNON-UHFFFAOYSA-N
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Description

“N-(pyrrolidin-3-yl)propanamide” is a compound with the formula C7H14N2O and a molecular weight of 142.2 . It is a derivative of pyrrolidine, a five-membered ring with a nitrogen atom .


Synthesis Analysis

The synthesis of pyrrolidine derivatives involves various methods. One approach is the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst . The stereoselective synthesis of N-acyl- and N-Boc-protected pyrrolidines can be achieved via Pd-catalyzed reactions of γ-(N-acylamino) alkenes and γ-(N-Boc-amino) alkenes with aryl bromides .


Molecular Structure Analysis

The pyrrolidine ring is a five-membered nitrogen heterocycle. It is a saturated scaffold, meaning it does not contain any double bonds . The structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .


Chemical Reactions Analysis

Pyrrolidine and its derivatives undergo various chemical reactions. For instance, the combination of a nickel catalyst and benzaldehyde enables C(sp3)-H alkylation and arylation of amides and thioethers employing simple aryl or alkyl halides . The combination of B2pin2 and KOtBu enables a chemoselective, metal-free reduction of aromatic nitro compounds to the corresponding amines in very good yields in isopropanol .

Scientific Research Applications

Anticonvulsant Properties

N-(pyrrolidin-3-yl)propanamide derivatives have been extensively studied for their potential as anticonvulsant agents. A series of compounds derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and 2-(2,5-dioxopyrrolidin-1-yl)butanamides have shown promising results in preclinical seizure models. These compounds, blending chemical fragments of known antiepileptic drugs (AEDs) such as ethosuximide, levetiracetam, and lacosamide, exhibited significant protection in animal models against seizures. For instance, compounds 4, 7, 8, 13, 15-18, 24, and 26 demonstrated a broad spectrum of activity across these models (Kamiński et al., 2015). In another study, similar compounds were synthesized and evaluated, with compound 11 showing exceptional protection without impairing motor coordination in animal models, suggesting a better safety profile than some clinically relevant AEDs (Kamiński et al., 2015).

Antiallergic Activity

This compound derivatives have also been explored for their antiallergic properties. A study synthesized a series of these compounds and evaluated their antiallergic activity through in vivo assays. Compound 12, in particular, demonstrated antiallergic effects comparable to oxatomide, a known antiallergic medication (Courant et al., 1993).

Pharmaceutical Applications

This compound is also significant in the pharmaceutical industry. Brivaracetam, an active pharmaceutical ingredient for epilepsy treatment, has been studied for its liquid-liquid miscibility gap in various aqueous solutions. This research is crucial for understanding the safe intravenous administration of such medications (Couvrat et al., 2016).

Inflammation Inhibition

These compounds have also shown potential as inflammation inhibitors. New derivatives acting as non-acidic NSAIDs (Non-Steroidal Anti-Inflammatory Drugs) have been synthesized, displaying significant activity in inflammation assays. For example, some compounds outperformed ibuprofen in terms of anti-inflammatory effects (Dassonville et al., 2008).

Neuroprotection and Immunomodulation

This compound derivatives have been investigated for neuroprotective properties, particularly in the context of Alzheimer's disease. Compounds have been found to inhibit enzymes linked to neurodegenerative diseases and protect neurons against various toxicities (González-Muñoz et al., 2011). Additionally, some derivatives have shown immunosuppressive potential, which could be significant for conditions involving overactive immune responses (Carbonnelle et al., 2007).

Future Directions

The pyrrolidine ring and its derivatives, including “N-(pyrrolidin-3-yl)propanamide”, have a wide range of applications in drug discovery . Future research could focus on exploring new synthetic strategies and investigating the influence of steric factors on biological activity .

properties

IUPAC Name

N-pyrrolidin-3-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-2-7(10)9-6-3-4-8-5-6/h6,8H,2-5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTOGNXBWLDRNON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1CCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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